molecular formula C7H4N4 B2499937 [1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile CAS No. 1019024-64-6

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No. B2499937
CAS RN: 1019024-64-6
M. Wt: 144.137
InChI Key: PWBFVMLRMGKYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile” is a derivative of the triazolopyridine family . Triazolopyridines are a significant class of organic compounds with various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , herbicidal properties, and more .


Synthesis Analysis

The synthesis of triazolopyridine derivatives has been reported in the literature . A method has been developed for the synthesis of 8-hydrazino derivatives of pyrano[3,4-c]pyridines on the basis of pyridine ring recyclization . New tricyclic heterocyclic systems, pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines, were synthesized from 8-hydrazino derivatives of pyrano[3,4-c]pyridines .


Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various techniques . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P21/c . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R22(8) graph .


Chemical Reactions Analysis

The chemical reactions involving triazolopyridine derivatives have been studied . The presence of intermolecular hydrogen bonds in 6-[(4-chlorophenyl)amino]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile was proved by X-ray structural analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives have been analyzed . The FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm−1 for the triazole ring and 7625 cm−1 for the pyridine ring .

Scientific Research Applications

Future Directions

The future directions for “[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile” and its derivatives could involve further exploration of their antimicrobial properties . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing new derivatives with these subunits to investigate their antimicrobial properties .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-1-2-7-10-9-5-11(7)4-6/h1-2,4-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBFVMLRMGKYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.